3-(Morpholinomethyl)benzoic Acid
Overview
Description
3-(Morpholinomethyl)benzoic Acid, with the CAS Number 67451-81-4, is a compound that has a molecular weight of 221.26 . It is a solid at room temperature and is stored in a dry, sealed environment .
Molecular Structure Analysis
The molecular structure of 3-(Morpholinomethyl)benzoic Acid contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 1 aliphatic tertiary amine, 1 hydroxyl group, and 1 aliphatic ether .Chemical Reactions Analysis
The chemical reactivity of morpholine-containing compounds has been explored in various studies. For example, acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles resulted in substituted benzoic acids . This suggests that 3-(Morpholinomethyl)benzoic Acid may also participate in chemical reactions that involve hydrolysis or other transformations based on the functional groups present in its structure.Scientific Research Applications
Hydrogen-Bonded Polymeric Structures
3-(Morpholinomethyl)benzoic acid plays a crucial role in forming hydrogen-bonded polymeric structures. A study examined the influence of substituent groups in aromatic rings of benzoic acids on secondary structure generation. The findings include the formation of cyclic heterotetramers and one-dimensional chain structures in crystalline forms, highlighting the compound's role in versatile structural chemistry (Smith & Lynch, 2016).
Synthesis of Pyrazoloisoindole and Pyrimidine Rings
In the synthesis of pyrazoloisoindole and pyrimidine rings, 3-(Morpholinomethyl)benzoic acid derivatives have been utilized. This process involves acylating N(1-cyclohexenyl) morpholine with phthalic acid derivative, leading to the creation of benzoic acid derivatives that are precursors for heteroaryl-benzoic acids (Wolf et al., 2005).
C(sp2)-H Bond Amidation/Amination
Research demonstrates the use of 3-(Morpholinomethyl)benzoic acid in the Rh(III)-catalyzed direct ortho-CH amidation/amination of benzoic acids. This process results in the synthesis of functionalized anthranilic acids, showcasing the compound's importance in organic synthesis and functional group transformations (Fo‐Ning Ng, Zhou, & Yu, 2014).
Water-Soluble Nitric Oxide-Releasing ASA Prodrugs
A study on the synthesis of water-soluble nitric oxide-releasing acetylsalicylic acid (ASA) prodrugs involved the use of 3-(morpholinomethyl)benzoic acid derivatives. These compounds were evaluated for their stability and biological activity, highlighting the potential of 3-(Morpholinomethyl)benzoic acid in the development of novel pharmaceutical agents (Rolando et al., 2013).
Antibacterial Activity of Benzoic Acid Derivatives
Research on novel 3-hydroxy benzoic acid hybrid derivatives synthesized from 3-(Morpholinomethyl)benzoic acid demonstrated significant antibacterial activity. This study contributes to the understanding of the compound's utility in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).
Synthesis of Titanocene(IV) Derivatives
In the synthesis of titanocene(IV) complexes, 3-(Morpholinomethyl)benzoic acid derivatives served as ligands. These complexes showed notable cytotoxicity against tumor cell lines, emphasizing the compound's role in the development of potential chemotherapeutic agents (Ceballos-Torres et al., 2012).
Safety And Hazards
3-(Morpholinomethyl)benzoic Acid has several safety considerations. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLRLAYVCUNAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428100 | |
Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholinomethyl)benzoic Acid | |
CAS RN |
67451-81-4 | |
Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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